Revaprazan - 199463-33-7

Revaprazan

Catalog Number: EVT-280248
CAS Number: 199463-33-7
Molecular Formula: C22H23FN4
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Revaprazan hydrochloride is a lipophilic, weak base classified as a potassium-competitive acid blocker (P-CAB). [] Unlike traditional proton pump inhibitors (PPIs), Revaprazan reversibly binds to the potassium-binding site of the H+/K+-ATPase proton pump in gastric parietal cells. [] This mechanism effectively inhibits the pump's activity, ultimately reducing gastric acid secretion. [] Revaprazan plays a vital role in scientific research, particularly in gastroenterology, as a potent tool for studying gastric acid secretion and its related disorders.

Synthesis Analysis

Revaprazan synthesis can be achieved through various methods. One approach involves a multi-step process starting with p-fluoroaniline. [] It undergoes condensation with cyanamide and subsequent reactions to form a pyrimidine intermediate. [] This intermediate is chlorinated and then condensed with 1-methyl-1,2,3,4-tetrahydroisoquinoline, followed by hydrochloride salt formation to yield Revaprazan hydrochloride. [, ]

An alternative method utilizes 4-fluorophenylamine as a starting material. [] It undergoes reactions including guanidination, desalination, and cyclization to form 4-hydroxy-2-(4-fluoroanilino)-5,6-dimethylpyrimidine, a crucial intermediate for Revaprazan hydrochloride synthesis. [] This method boasts a high yield and scalability for larger-scale production. []

Molecular Structure Analysis

Revaprazan hydrochloride's molecular structure consists of a central pyrimidine ring substituted with a 4-fluoroaniline moiety at the 2-position and a 1-methyl-1,2,3,4-tetrahydroisoquinoline group at the 4-position. [, , ] This specific arrangement contributes to its unique binding affinity for the potassium-binding site of the H+/K+-ATPase proton pump. []

Crystal structures of the gastric proton pump complexed with Revaprazan and other P-CABs provide detailed insights into their binding interactions. [] These structures, obtained through X-ray crystallography and cryo-electron microscopy, reveal that Revaprazan exhibits a distinct binding mode. [] Its tetrahydroisoquinoline moiety binds deep within the cation transport conduit, influencing its inhibitory activity. []

Mechanism of Action

Revaprazan functions as a reversible inhibitor of the gastric proton pump H+/K+-ATPase, a key enzyme responsible for gastric acid secretion in parietal cells. [, ] It achieves this by competitively binding to the potassium-binding site of the pump, located on its cytoplasmic side. [, ] This binding prevents potassium ions from accessing their binding site, hindering the pump's ability to transport protons across the parietal cell membrane and effectively reducing gastric acid secretion. [, ]

Unlike traditional PPIs that require activation in an acidic environment and bind irreversibly to the proton pump, Revaprazan's binding is rapid, reversible, and independent of pH. [, , ] This unique characteristic contributes to its faster onset of action and longer duration of acid suppression compared to some PPIs. [, , ]

Physical and Chemical Properties Analysis

While specific data on physical and chemical properties was limited in the provided papers, Revaprazan hydrochloride is known to be a lipophilic weak base. [] This lipophilicity allows it to concentrate highly in the acidic environment of the gastric parietal cell canaliculus, where it becomes instantly protonated and binds to the proton pump. [] Further research is needed to determine other physical and chemical properties such as solubility, melting point, and stability under different conditions.

Applications
  • Gastroesophageal Reflux Disease (GERD): Revaprazan effectively reduces gastric acid secretion, making it a valuable tool in studying GERD and its related mechanisms. [] Research suggests that it may provide comparable or superior efficacy to PPIs in treating GERD symptoms and healing esophageal erosions. []
  • Peptic Ulcer Disease: Revaprazan's potent acid-suppressing effects make it suitable for investigating peptic ulcer disease models and potential therapeutic interventions. [] Studies have demonstrated its efficacy in healing gastric and duodenal ulcers, comparable to existing treatments. []
  • Helicobacter pylori Infection: Research indicates that Revaprazan, in combination with antibiotics, can effectively eradicate H. pylori infection. [, ] This application underscores its potential in studying the role of gastric acidity in H. pylori colonization and disease pathogenesis.
  • Gastric Mucosal Protection: Revaprazan has been investigated for its potential protective effects against gastric mucosal damage induced by various factors, including NSAIDs and stress. [, ] Studies suggest that it may enhance the mucosal defense mechanisms, contributing to its gastroprotective properties.
  • Drug Interactions: Research utilizing Revaprazan has contributed to our understanding of drug interactions involving acid-suppressing agents. [] Studies have revealed potential interactions with drugs like Warfarin, highlighting the importance of monitoring patients receiving multiple medications. []

Omeprazole

Compound Description: Omeprazole is a proton pump inhibitor (PPI) widely used to treat acid-related disorders by irreversibly blocking the H+/K+-ATPase in gastric parietal cells. It is considered a first-line therapy for conditions like GERD and peptic ulcers. [, , , , , , , , , ]

Relevance: Omeprazole serves as a control in several studies investigating the efficacy and safety of Revaprazan, a novel acid pump antagonist. These studies aim to compare their pharmacodynamics, pharmacokinetic profiles, and clinical outcomes in treating conditions like gastric ulcers, gastritis, and GERD. While both compounds target the H+/K+-ATPase pump, Revaprazan acts reversibly, potentially offering advantages like faster onset of action and fewer drug interactions. [, , , , , , , , , ]

Lansoprazole

Compound Description: Lansoprazole, similar to omeprazole, is a PPI that provides potent and long-lasting inhibition of gastric acid secretion. It is used in treating conditions like peptic ulcers, GERD, and Zollinger-Ellison syndrome. [, ]

Relevance: Lansoprazole is studied alongside Revaprazan and other PPIs to evaluate their comparative efficacy in preventing indomethacin-induced small intestinal injury. This research highlights Revaprazan's potential protective effects in the small bowel, a characteristic not observed with omeprazole or lansoprazole. []

Ranitidine

Compound Description: Ranitidine is a histamine H2-receptor antagonist that decreases stomach acid production. It is used to treat and prevent ulcers in the stomach and intestines, as well as conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. []

Relevance: Ranitidine serves as a comparative agent in a phase III clinical trial evaluating the efficacy and safety of Revaprazan for treating gastritis. The study finds Revaprazan to be more effective than Ranitidine in improving endoscopic findings and symptom relief, suggesting it as a potential alternative for gastritis management. []

Esomeprazole

Compound Description: Esomeprazole is a PPI, specifically the S-enantiomer of omeprazole. It exhibits a longer half-life and improved pharmacokinetic profile compared to omeprazole, potentially leading to better acid control. It is used in treating conditions like GERD, peptic ulcers, and Zollinger-Ellison syndrome. []

Relevance: Esomeprazole, at half the standard dose (20mg), is compared to Revaprazan (200mg) in a pilot study investigating their short-term efficacy on GERD symptoms. The findings indicate that Revaprazan demonstrates non-inferiority to esomeprazole in reducing GERD symptom frequency, suggesting it as a safe and effective treatment option for GERD. []

Rabeprazole

Compound Description: Rabeprazole is another PPI used to treat acid-related disorders by inhibiting the proton pump in the stomach lining. It effectively heals and prevents stomach and duodenal ulcers and is also used to treat GERD and Zollinger-Ellison syndrome. []

Relevance: In a matched case-control study, Rabeprazole is compared with Revaprazan in treating iatrogenic ulcers caused by endoscopic submucosal dissection (ESD). The results demonstrate similar safety and efficacy profiles for both drugs in promoting ulcer healing after ESD procedures. []

5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine

Compound Description: This compound is chemically identical to Revaprazan. []

Relevance: In a study investigating PF-03716556, a novel acid pump antagonist, 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine, which is the same as Revaprazan, is used as a comparator for its in vitro and in vivo inhibitory activity on H+,K+-ATPase. []

PF-03716556

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist investigated for its potential in treating GERD. It demonstrates superior inhibitory activity compared to Revaprazan in ion-tight assays and exhibits a rapid onset of action. []

Relevance: PF-03716556 is structurally similar to Revaprazan and is being investigated as a potential next-generation acid suppressant for GERD. The research suggests that PF-03716556 offers a more rapid onset of action and a higher potency compared to Revaprazan, highlighting its potential as a future therapeutic agent. []

Tegoprazan

Compound Description: Tegoprazan is another potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion. It exhibits rapid onset of action, long duration of action, and minimal dietary influence, making it a promising agent for acid-related disorders. [, , ]

Relevance: Tegoprazan is structurally similar to Revaprazan, and both belong to the P-CAB drug class, offering advantages over traditional PPIs. They share a similar mechanism of action, directly inhibiting the proton pump by competing with potassium binding. Research comparing their pharmacodynamics and safety profiles will be crucial in understanding their individual strengths and therapeutic applications. [, , ]

Vonoprazan

Compound Description: Vonoprazan, like Tegoprazan, is a P-CAB with rapid onset of action, prolonged acid suppression, and minimal food effects. It has demonstrated clinical efficacy in treating GERD and other acid-related diseases. [, , , ]

Relevance: Vonoprazan shares structural similarities with Revaprazan and belongs to the same P-CAB class, directly inhibiting the proton pump. While both offer advantages over traditional PPIs like rapid action and fewer drug interactions, they may have different binding affinities and durations of action. Further research comparing their clinical efficacy and safety profiles will be crucial in understanding their individual therapeutic benefits and potential applications in managing acid-related disorders. [, , , ]

Soraprazan

Compound Description: Soraprazan is a potassium-competitive acid blocker (P-CAB) investigated for its potential in treating gastric acid-related diseases. []

Relevance: Soraprazan, similar to Revaprazan, is a P-CAB, and researchers have elucidated its binding pose to the gastric proton pump using crystallography and cryo-electron microscopy. This detailed understanding of its interaction with the target provides insights into its mechanism of action and potential for therapeutic development. []

Dexlansoprazole

Compound Description: Dexlansoprazole, the R-enantiomer of lansoprazole, is a PPI that exhibits a longer half-life compared to lansoprazole. This results in more prolonged acid suppression and potentially more effective symptom control in acid-related conditions. []

Relevance: Dexlansoprazole is a PPI, while Revaprazan is a P-CAB. Though they target the same proton pump, their mechanisms of action differ. Dexlansoprazole irreversibly binds to the proton pump, while Revaprazan does so reversibly. This difference in binding leads to variations in their pharmacodynamic and pharmacokinetic profiles, which may impact their clinical applications. []

Ilaprazole

Compound Description: Ilaprazole is a novel PPI that exhibits potent and long-lasting inhibition of gastric acid secretion. It is under investigation for its potential in treating acid-related disorders like GERD and peptic ulcers. []

Relevance: Ilaprazole, a PPI, and Revaprazan, a P-CAB, represent distinct classes of acid suppressants. While both target the proton pump, their mechanisms of action differ, potentially leading to variations in their pharmacodynamic and pharmacokinetic properties, including their onset and duration of action. []

Tenatoprazole

Compound Description: Tenatoprazole is a novel PPI known for its potent and long-lasting acid suppression. It is being investigated for its efficacy and safety in treating various acid-related disorders. []

Relevance: Tenatoprazole and Revaprazan, while both targeting gastric acid suppression, belong to different drug classes. Tenatoprazole is a PPI, while Revaprazan is a P-CAB. This distinction results in differences in their mechanisms of action, binding kinetics, and potential for drug interactions, influencing their clinical applications and suitability for different patient populations. []

Properties

CAS Number

199463-33-7

Product Name

Revaprazan

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine

Molecular Formula

C22H23FN4

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26)

InChI Key

LECZXZOBEZITCL-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine
Revaprazan
Revaprazan hydrochloride
YH 1885
YH-1885

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.